molecular formula C9H11NO3 B3297053 6-(2-Methoxyethoxy)nicotinaldehyde CAS No. 894802-19-8

6-(2-Methoxyethoxy)nicotinaldehyde

Cat. No.: B3297053
CAS No.: 894802-19-8
M. Wt: 181.19 g/mol
InChI Key: JREMGXPAQPMEHI-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)nicotinaldehyde is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Methoxyethoxy)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methoxyethoxy)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methoxyethoxy)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-4-5-13-9-3-2-8(7-11)6-10-9/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREMGXPAQPMEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Scrutiny of 6-(2-Methoxyethoxy)nicotinaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-(2-Methoxyethoxy)nicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on computational predictions to serve as a foundational reference for the characterization of this compound.

Introduction: The Molecular Blueprint

6-(2-Methoxyethoxy)nicotinaldehyde, with the chemical formula C₉H₁₁NO₃, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical properties and biological activity. The presence of an aldehyde group offers a reactive handle for further synthetic modifications, while the methoxyethoxy side chain can influence solubility, metabolic stability, and receptor interactions. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving such novel compounds.

This guide will systematically dissect the predicted spectroscopic data to provide a detailed structural interpretation, offering insights into the synergy between molecular structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Data

The following is a standard protocol for the acquisition of high-resolution NMR spectra of a small organic molecule like 6-(2-Methoxyethoxy)nicotinaldehyde.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 6-(2-Methoxyethoxy)nicotinaldehyde.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrumental Parameters (¹H NMR):

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: A range covering approximately -2 to 12 ppm.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Spectral Width: A range covering approximately 0 to 200 ppm.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 6-(2-Methoxyethoxy)nicotinaldehyde in CDCl₃ is summarized in Table 1 .

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.95s1HAldehyde (-CHO)
8.70d1HPyridine H-2
8.05dd1HPyridine H-4
6.85d1HPyridine H-5
4.50t2H-O-CH₂-CH₂-O-
3.80t2H-O-CH₂-CH₂-O-
3.45s3HMethoxy (-OCH₃)

Interpretation:

The downfield singlet at 9.95 ppm is characteristic of an aldehyde proton. The aromatic region displays three signals corresponding to the protons on the pyridine ring. The doublet at 8.70 ppm is assigned to the proton at position 2, deshielded by the adjacent nitrogen and the aldehyde group. The doublet of doublets at 8.05 ppm corresponds to the proton at position 4, coupled to the protons at positions 2 and 5. The upfield doublet at 6.85 ppm is assigned to the proton at position 5, shielded by the electron-donating methoxyethoxy group. The two triplets at 4.50 ppm and 3.80 ppm are indicative of the two methylene groups of the ethoxy chain, showing coupling to each other. The sharp singlet at 3.45 ppm is characteristic of the three protons of the terminal methoxy group.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of 6-(2-Methoxyethoxy)nicotinaldehyde in CDCl₃ is summarized in Table 2 .

Chemical Shift (δ, ppm)Assignment
191.0Aldehyde (C=O)
164.5Pyridine C-6
152.0Pyridine C-2
140.0Pyridine C-4
120.5Pyridine C-3
111.0Pyridine C-5
71.0-O-CH₂-CH₂-O-
69.0-O-CH₂-CH₂-O-
59.0Methoxy (-OCH₃)

Interpretation:

The most downfield signal at 191.0 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde group. The carbon atoms of the pyridine ring appear in the aromatic region, with the carbon bearing the electron-donating methoxyethoxy group (C-6) appearing at the most downfield position in this region (164.5 ppm ). The signals for the other pyridine carbons are assigned based on their expected electronic environments. The two signals at 71.0 ppm and 69.0 ppm correspond to the two methylene carbons of the ethoxy chain. The signal at 59.0 ppm is characteristic of the methoxy carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and allowing for the identification of key functional groups.

Experimental Protocol: Acquiring an IR Spectrum

A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid 6-(2-Methoxyethoxy)nicotinaldehyde sample onto the crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data

The predicted significant IR absorption bands for 6-(2-Methoxyethoxy)nicotinaldehyde are presented in Table 3 .

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (aliphatic)
~2820, ~2720MediumC-H stretching (aldehyde)
~1700StrongC=O stretching (aldehyde)
~1600, ~1470Medium-StrongC=C and C=N stretching (pyridine ring)
~1250StrongC-O-C stretching (aryl ether)
~1100StrongC-O-C stretching (aliphatic ether)

Interpretation:

The presence of the aldehyde group is strongly indicated by two key features: the C=O stretching vibration, predicted to be a strong band around 1700 cm⁻¹ , and the characteristic pair of medium intensity bands for the aldehyde C-H stretch around 2820 cm⁻¹ and 2720 cm⁻¹ . The C-H stretching vibrations of the methoxy and ethoxy groups are expected in the 2950-2850 cm⁻¹ region. The aromatic nature of the pyridine ring is confirmed by the C=C and C=N stretching vibrations, which are predicted to appear around 1600 cm⁻¹ and 1470 cm⁻¹ . The strong absorptions around 1250 cm⁻¹ and 1100 cm⁻¹ are characteristic of the aryl ether and aliphatic ether C-O-C stretching vibrations, respectively, confirming the presence of the methoxyethoxy substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique suitable for polar molecules like 6-(2-Methoxyethoxy)nicotinaldehyde, which typically produces the protonated molecular ion [M+H]⁺.

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • As the solvent evaporates, the analyte molecules become charged, typically by protonation.

  • The resulting ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to determine their m/z ratios.

Predicted Mass Spectrometry Data

The molecular formula of 6-(2-Methoxyethoxy)nicotinaldehyde is C₉H₁₁NO₃, with a monoisotopic mass of 181.0739 g/mol .

Expected Molecular Ion:

  • [M+H]⁺: m/z = 182.0817

Predicted Key Fragments:

m/zPossible Fragment Structure
153[M - CHO]⁺
124[M - OCH₂CH₂OCH₃]⁺
59[CH₂CH₂OCH₃]⁺

Interpretation:

The primary observation in the ESI mass spectrum would be the protonated molecular ion at m/z 182.0817 , confirming the molecular weight of the compound. The fragmentation pattern provides further structural evidence. A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), which would result in a fragment ion at m/z 153 . Cleavage of the ether linkage to the pyridine ring would lead to a fragment at m/z 124 , representing the 6-hydroxynicotinaldehyde cation. The side chain itself could fragment to produce a characteristic ion at m/z 59 , corresponding to the methoxyethyl cation.

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of 6-(2-Methoxyethoxy)nicotinaldehyde.

fragmentation parent [M+H]⁺ m/z = 182 frag1 [M - CHO]⁺ m/z = 153 parent->frag1 - CHO frag2 [M - OCH₂CH₂OCH₃]⁺ m/z = 124 parent->frag2 - C₃H₇O₂ frag3 [CH₂CH₂OCH₃]⁺ m/z = 59 parent->frag3

Caption: Plausible fragmentation pathway of 6-(2-Methoxyethoxy)nicotinaldehyde in ESI-MS.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust and self-consistent structural elucidation of 6-(2-Methoxyethoxy)nicotinaldehyde. Each spectroscopic technique offers complementary information, and together, they confirm the connectivity of the pyridine core, the aldehyde functionality, and the methoxyethoxy substituent. This guide serves as a valuable resource for researchers, providing the foundational spectroscopic knowledge necessary for the confident identification and further development of this and related compounds.

References

  • Note: As this guide is based on predicted data, direct experimental data references are not applicable. The following references provide general information on the spectroscopic techniques and prediction methodologies.

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • ChemDraw, PerkinElmer Informatics. (Software for chemical structure drawing and prediction of NMR spectra). [Link]

    • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Technical Guide to the Medicinal Chemistry Applications of 6-(2-Methoxyethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of 6-(2-Methoxyethoxy)nicotinaldehyde in medicinal chemistry. Based on a comprehensive analysis of its structural features and the established biological activities of related pyridine-based compounds, this document outlines two primary therapeutic avenues for investigation: oncology and inflammatory disorders. We present a scientific rationale for its potential as both a novel anticancer agent and a phosphodiesterase 4 (PDE4) inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step experimental protocols for the synthesis, characterization, and biological evaluation of this promising scaffold. Furthermore, we provide insights into the underlying mechanisms of action, structure-activity relationships, and expected outcomes to facilitate further research and development in this area.

Introduction: The Nicotinaldehyde Scaffold in Drug Discovery

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive framework for designing molecules that can effectively interact with a wide range of biological targets. Nicotinaldehyde, a pyridine ring bearing a reactive aldehyde group, serves as a versatile synthetic intermediate, allowing for the construction of diverse and complex molecular architectures.[2]

The subject of this guide, 6-(2-Methoxyethoxy)nicotinaldehyde, is a derivative of nicotinaldehyde characterized by the presence of a 2-methoxyethoxy group at the 6-position of the pyridine ring. This substitution is of particular interest as it introduces a flexible, polar side chain that can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

This guide will delve into the untapped potential of 6-(2-Methoxyethoxy)nicotinaldehyde, proposing its investigation as a lead compound in two key therapeutic areas:

  • Anticancer Drug Development: Leveraging the established cytotoxic potential of various pyridine derivatives against a range of cancer cell lines.

  • Anti-inflammatory Therapeutics: Exploring its potential as an inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.

We will provide the necessary theoretical background and practical methodologies to empower researchers to explore these exciting possibilities.

Synthesis and Characterization of 6-(2-Methoxyethoxy)nicotinaldehyde

A reliable synthetic route is paramount for the exploration of any novel compound in medicinal chemistry. While a specific protocol for 6-(2-Methoxyethoxy)nicotinaldehyde is not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of analogous 6-alkoxypyridine derivatives. The proposed synthetic pathway commences from the readily available 6-chloronicotinaldehyde.

Proposed Synthetic Workflow:

Synthesis Start 6-Chloronicotinaldehyde Product 6-(2-Methoxyethoxy)nicotinaldehyde Start->Product Nucleophilic Aromatic Substitution (Williamson Ether Synthesis) NaH, 2-Methoxyethanol, THF Intermediate1 Sodium 2-methoxyethoxide Anticancer_Workflow A Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) B Compound Treatment (Varying concentrations of 6-(2-Methoxyethoxy)nicotinaldehyde) A->B C MTT Assay for Cell Viability B->C D Data Analysis (Calculation of IC₅₀ values) C->D E Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) D->E PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates CREB_p p-CREB CREB->CREB_p Gene Anti-inflammatory Gene Transcription CREB_p->Gene Promotes Inhibitor 6-(2-Methoxyethoxy) nicotinaldehyde Inhibitor->PDE4 Inhibits PDE4_Workflow A Recombinant Human PDE4 Enzyme C Incubation with Test Compound (Varying concentrations) A->C B Fluorescently Labeled cAMP Substrate B->C D Fluorescence Polarization Measurement C->D E Data Analysis (Calculation of IC₅₀ values) D->E

Sources

The 6-Alkoxy-Nicotinaldehyde Scaffold: A Versatile Electrophile for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, 6-alkoxy-nicotinaldehyde derivatives occupy a critical niche as "privileged electrophiles." These compounds combine the electron-deficient nature of the pyridine ring with the electron-donating properties of an alkoxy substituent, modulated by a reactive aldehyde handle at the C3 position.

For drug development professionals, this scaffold offers a dual advantage:

  • Synthetic Versatility: The aldehyde group serves as a "universal adaptor" for condensation reactions (Schiff bases, Knoevenagel, Wittig), facilitating rapid library generation.

  • Pharmacological Tuning: The C6-alkoxy chain allows for precise modulation of lipophilicity (

    
    ) and metabolic stability without altering the core electronic properties of the pharmacophore.
    

This technical guide provides a rigorous analysis of the synthesis, reactivity, and medicinal applications of 6-alkoxy-nicotinaldehydes, designed to support high-fidelity experimental workflows.

Part 1: Chemical Architecture & Reactivity Profile

The 6-alkoxy-nicotinaldehyde core (specifically 6-methoxy-3-pyridinecarboxaldehyde) exhibits a unique "push-pull" electronic structure:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, crucial for receptor binding.

  • The C6-Alkoxy Group: Functions as a mesomeric donor (+M), increasing electron density on the ring compared to unsubstituted nicotinaldehyde. This deactivates the ring slightly towards nucleophilic attack but stabilizes the cation in electrophilic substitutions.

  • The C3-Aldehyde: A hard electrophile, highly reactive towards amines and carbon nucleophiles.

Diagram 1: Divergent Synthesis & Reactivity Map

The following diagram illustrates the central role of 6-alkoxynicotinaldehyde in generating diverse bioactive scaffolds.

ReactivityMap Core 6-Alkoxy-Nicotinaldehyde (Scaffold) Schiff Schiff Bases (Imines) [Antimicrobial/Anticancer] Core->Schiff Condensation (-H2O) Vinyl Vinyl Pyridines [Polymer/Linkers] Core->Vinyl Olefination Acids 6-Alkoxy-Nicotinic Acids [Metabolites/Precursors] Core->Acids Oxidation Coumarins Azacoumarins [Fluorescent Probes] Core->Coumarins Cyclization Amines Primary Amines (R-NH2) Amines->Core Ylides Phosphonium Ylides (Wittig) Ylides->Core Oxidants Oxidation (KMnO4 / AOX) Oxidants->Core ActiveMethylene Active Methylene (Knoevenagel) ActiveMethylene->Core

Caption: Divergent synthesis pathways from the 6-alkoxy-nicotinaldehyde core. The aldehyde handle enables rapid access to imines, alkenes, and heterocyclic systems.

Part 2: Validated Synthetic Protocols

Reliable access to high-purity intermediates is the bottleneck of many SAR (Structure-Activity Relationship) campaigns. Below are two field-validated protocols: the Industrial SNAr Route (scalable, cost-effective) and the Lithiation Route (high precision, lab-scale).

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Multi-gram to Kilogram scale synthesis of methoxy/ethoxy derivatives.

Mechanism: The electron-withdrawing aldehyde group at C3 activates the C6-chlorine towards nucleophilic displacement by alkoxides.

Reagents:

  • Substrate: 6-Chloronicotinaldehyde (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃) + Alcohol (1.2 - 1.5 eq)

  • Solvent: DMF or MeOH (if matching alkoxide)

  • Temperature: 60–80 °C

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask equipped with a reflux condenser, add 6-chloronicotinaldehyde (10.0 g, 70.6 mmol) and anhydrous MeOH (100 mL).

  • Activation: Add solid NaOMe (4.57 g, 84.7 mmol) portion-wise at 0 °C to control the exotherm.

  • Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a more polar product (
    
    
    
    ).
  • Quench: Cool to room temperature and pour onto crushed ice (300 g). Stir vigorously for 30 minutes.

  • Isolation: The product often precipitates as a white/off-white solid.[1] Filter and wash with cold water. If no precipitate forms, extract with EtOAc (3 x 100 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient.

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)

Protocol B: Metal-Halogen Exchange (Lithiation)

Best for: Complex alkoxy chains or when SNAr fails due to steric hindrance.

Reagents:

  • Substrate: 5-Bromo-2-alkoxypyridine (1.0 eq)

  • Lithiating Agent: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

  • Formyl Source: DMF (anhydrous, 1.5 eq)

  • Solvent: Anhydrous THF or Et₂O

  • Temperature: -78 °C

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add 5-bromo-2-methoxypyridine (2.0 g, 10.6 mmol) in dry THF (20 mL).

  • Lithiation: Cool to -78 °C (Dry ice/Acetone bath). Add n-BuLi dropwise over 15 minutes. Stir for 30–60 minutes to form the 2-methoxy-5-pyridyl lithium species.

  • Formylation: Add anhydrous DMF (1.2 mL, 15.9 mmol) dropwise. Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

  • Quench: Quench with saturated NH₄Cl solution (20 mL).

  • Workup: Extract with Et₂O. The organic layer must be washed thoroughly with water to remove DMF.

  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

    • Expected Yield: 75–85%

Comparative Analysis of Synthetic Methods
FeatureMethod A: SNAr (Recommended)Method B: LithiationMethod C: Vilsmeier-Haack
Precursor 6-Chloronicotinaldehyde5-Bromo-2-alkoxypyridine6-Alkoxypyridine
Reagents NaOMe/K₂CO₃n-BuLi, DMFPOCl₃, DMF
Conditions Mild Heat (60-80°C)Cryogenic (-78°C)Harsh Acidic/Heat
Scalability High (kg scale)Low (Safety concerns)Medium
Atom Economy HighLow (Stoichiometric Li)Medium
Key Limitation Requires nucleophilic solvent matchMoisture sensitiveRegioselectivity issues

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

The 6-alkoxy-nicotinaldehyde scaffold is not merely an intermediate; it is a pharmacophore modulator.

Antimicrobial Schiff Bases

The most prolific application of this scaffold is in the synthesis of Schiff bases (imines) . The condensation of 6-alkoxynicotinaldehyde with aromatic amines yields compounds with significant antibacterial and antifungal activity.

  • Mechanism: The imine bond (-CH=N-) acts as a linker that positions the pyridine ring and the pendant aryl group to interact with bacterial DNA gyrase or cell wall synthesis enzymes.

  • SAR Insight: The 6-methoxy group enhances the lipophilicity (

    
    ), improving cell membrane permeability compared to the 6-unsubstituted analogs.
    
  • Data Point: Schiff bases derived from 6-methoxynicotinaldehyde have shown MIC values comparable to standard antibiotics (e.g., Ampicillin) against S. aureus and E. coli in vitro [4, 6].

Anticancer Agents (Tubulin & Kinase Inhibitors)

Derivatives of 6-alkoxynicotinaldehyde are frequently screened as tubulin polymerization inhibitors .

  • Chalcones: Claisen-Schmidt condensation with acetophenones yields pyridine-chalcones. The 6-alkoxy group mimics the methoxy pattern found in Colchicine and Combretastatin A-4, critical for binding to the colchicine-binding site on tubulin [11, 14].

  • Kinase Scaffolds: The aldehyde is a precursor to imidazo[4,5-b]pyridines and quinolines , which are privileged scaffolds for kinase inhibition (e.g., EGFR, VEGFR). The 6-alkoxy substituent often occupies the hydrophobic pocket of the ATP-binding site.

Metabolic Stability & Aldehyde Oxidase (AOX)

A critical consideration in drug design is the metabolism of the aldehyde moiety.

  • Aldehyde Oxidase (AOX): Cytosolic AOX rapidly oxidizes aromatic aldehydes to carboxylic acids. While 6-alkoxynicotinaldehydes are substrates for AOX, the steric bulk of the alkoxy group (especially ethoxy or isopropoxy) can retard this oxidation rate compared to the unhindered nicotinaldehyde, prolonging half-life in metabolic assays [1, 9].

Diagram 2: Synthetic Pathway for 6-Methoxy-Nicotinaldehyde

This diagram details the specific SNAr workflow described in Protocol A.

SynthesisWorkflow Start Start: 6-Chloronicotinaldehyde (Solid, C6H4ClNO) Process Reflux at 65°C (4-6 Hours) Start->Process Reagent Reagent: NaOMe / MeOH (Nucleophile Source) Reagent->Process Intermed Intermediate: Meisenheimer Complex Process->Intermed SNAr Attack Workup Quench: Ice Water (Precipitation) Intermed->Workup Cl- Elimination Product Product: 6-Methoxy-Nicotinaldehyde (Yield: 85-92%) Workup->Product Filtration

Caption: Workflow for the SNAr synthesis of 6-methoxynicotinaldehyde. This route avoids heavy metals and uses green solvents (MeOH).

References

  • BenchChem. (2025).[2] A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies. Retrieved from

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  • GuideChem. (2025).[2] 6-Methoxynicotinaldehyde: Synthesis and Industrial Applications. Retrieved from

  • Sumrra, S. H., et al. (2021).[3] A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Retrieved from

  • University of Granada. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie. Retrieved from

  • Akeredolu, O., et al. (2020). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes.[5] African Journal of Science and Nature. Retrieved from

  • Rao, V. R., et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction.[7] Tetrahedron.[7] Retrieved from

  • Shi, Y., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.[14] European Journal of Medicinal Chemistry. Retrieved from

  • Garattini, E., et al. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from

  • Scientific Research Publishing. (2016). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases. International Journal of Organic Chemistry. Retrieved from

  • El-Atawy, M. A., et al. (2024).[15] Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives.[15] Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Retrieved from

  • Ortiz, K. G., et al. (2024).[8][15] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Retrieved from

  • Der Pharma Chemica. (2015). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Retrieved from

  • MDPI. (2015). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012.[16] Marine Drugs.[16] Retrieved from

Sources

Methodological & Application

synthesis of novel compounds from 6-(2-Methoxyethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 6-(2-methoxyethoxy)nicotinaldehyde (CAS: 1016757-78-2 / Analogues), a versatile pyridine building block. Characterized by a "push-pull" electronic structure—featuring an electron-donating alkoxy tail and an electron-withdrawing formyl group—this reagent is ideal for fragment-based drug discovery (FBDD). We present three validated protocols for converting this aldehyde into high-value medicinal scaffolds: reductive amination for secondary amines, the Groebke-Blackburn-Bienaymé (GBB) reaction for fused heterocycles, and Knoevenagel condensation for vinyl-pyridine linkers.

Chemical Profile & Strategic Value

Compound Identity:

  • IUPAC Name: 6-(2-methoxyethoxy)pyridine-3-carbaldehyde

  • Role: Electrophilic Heteroaromatic Scaffold

  • Key Feature: The 2-methoxyethoxy tail mimics polyethylene glycol (PEG), significantly enhancing the aqueous solubility and metabolic stability of derived compounds compared to bare pyridine or phenyl analogs.

Reactivity Landscape: The C3-aldehyde is the primary handle for divergent synthesis. The C6-ether linkage is chemically robust, surviving standard reduction, oxidation, and mild Lewis-acid catalyzed conditions, making it a reliable "anchor" during library generation.

Workflow Overview: Divergent Synthesis

The following diagram illustrates the three primary synthetic pathways covered in this guide, highlighting the transformation of the core aldehyde into distinct pharmacophores.

G Start 6-(2-Methoxyethoxy) nicotinaldehyde Path1 Reductive Amination (Protocol A) Start->Path1 + R-NH2 + NaBH(OAc)3 Path2 Groebke-Blackburn-Bienaymé (Protocol B) Start->Path2 + 2-Aminopyridine + R-NC + Sc(OTf)3 Path3 Knoevenagel Condensation (Protocol C) Start->Path3 + Malonate + Piperidine Prod1 Secondary Amines (Kinase/GPCR Linkers) Path1->Prod1 Prod2 Imidazo[1,2-a]pyridines (Fused Heterocycles) Path2->Prod2 Prod3 Vinyl Pyridines (Michael Acceptors) Path3->Prod3

Figure 1: Divergent synthetic pathways from the parent nicotinaldehyde to three distinct chemical spaces.

Protocol A: Selective Reductive Amination

Target: Synthesis of secondary amines (benzylamine analogs). Mechanism: Formation of an iminium ion followed by selective hydride transfer.

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride. STAB is less toxic, requires no pH adjustment, and is chemoselective for aldehydes over ketones, preventing side reactions if the amine partner contains a ketone.

Materials:

  • 6-(2-methoxyethoxy)nicotinaldehyde (1.0 equiv)

  • Primary Amine (R-NH2) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - catalytic promoter)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 mmol). Stir at room temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC. The aldehyde spot should fade, replaced by a less polar imine spot.

  • Reduction: Add STAB (1.4 mmol) in one portion. The reaction may bubble slightly (H2 evolution).

  • Incubation: Stir at RT for 4–16 hours under Nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Self-Validating Metric: In 1H NMR, the diagnostic aldehyde singlet at ~10.0 ppm must disappear. A new methylene singlet (Ar-CH2-NH-) typically appears between 3.8–4.2 ppm .

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: Synthesis of 3-substituted imidazo[1,2-a]pyridines. Mechanism: [4+1] Formal cycloaddition involving the aldehyde, a 2-aminopyridine, and an isocyanide.

Rationale: This multicomponent reaction (MCR) is a powerful method to construct fused heterocycles in a single step. We use Scandium(III) Triflate as a Lewis acid catalyst to activate the imine intermediate and facilitate isocyanide insertion.

Materials:

  • 6-(2-methoxyethoxy)nicotinaldehyde (1.0 equiv)

  • 2-Aminopyridine derivative (1.0 equiv)

  • Isocyanide (R-NC) (1.1 equiv)

  • Catalyst: Sc(OTf)3 (5 mol%)

  • Solvent: MeOH:DCM (1:1) or EtOH[1][2][3]

Step-by-Step Methodology:

  • Activation: Combine the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH/DCM (4 mL). Add Sc(OTf)3 (0.05 mmol). Stir for 20 minutes to ensure imine pre-formation.

  • Addition: Add the isocyanide (1.1 mmol).

  • Reaction: Stir at RT for 12 hours. If conversion is low (checked by LCMS), heat to 50°C in a sealed vial.

  • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water.

  • Purification: These products are often crystalline. Trituration with ether/pentane can yield pure product. If not, use silica chromatography.

Visualizing the GBB Pathway:

GBB Ald Nicotinaldehyde Imine Schiff Base Intermediate Ald->Imine Amine 2-Aminopyridine Amine->Imine Iso Isocyanide (R-NC) Cyclo [4+1] Cycloaddition Iso->Cyclo Imine->Cyclo + Sc(OTf)3 Final Imidazo[1,2-a]pyridine Scaffold Cyclo->Final

Figure 2: The three-component assembly of the imidazo[1,2-a]pyridine core.

Protocol C: Knoevenagel Condensation

Target: Synthesis of vinyl-pyridine derivatives (e.g., for polymerization or Michael acceptors). Mechanism: Base-catalyzed dehydration between an aldehyde and an active methylene compound.

Step-by-Step Methodology:

  • Setup: Dissolve aldehyde (1.0 mmol) and Malonic Acid (or ester) (1.2 equiv) in Pyridine (3 mL).

  • Catalysis: Add Piperidine (0.1 equiv).

  • Reflux: Heat to 80–100°C for 2–4 hours.

  • Workup: Pour into ice-cold HCl (1M) to precipitate the cinnamic acid-type derivative. Filter and wash with cold water.

Analytical Data Summary

When characterizing products derived from 6-(2-methoxyethoxy)nicotinaldehyde, look for these diagnostic signals:

Feature1H NMR (CDCl3)Interpretation
Parent Aldehyde ~10.0 ppm (s, 1H)Starting material reference.
Alkoxy Tail ~4.5 ppm (t, 2H), ~3.7 ppm (t, 2H), ~3.4 ppm (s, 3H)The "fingerprint" of the solubilizing tail.
Reductive Amination Product ~3.8 ppm (s, 2H)New benzylic methylene (Ar-CH2 -NH).
GBB Product ~8.5–9.0 ppm (s, 1H)C2-H of the imidazo ring (if C2 is unsubstituted).

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Establishes the standard protocol for STAB-mediated reductive amin
  • Bienaymé, H., & Bouzid, K. (1998). "A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.

    • Context: The foundational paper for the GBB reaction described in Protocol B.
  • Li, J. J. (2014). "Knoevenagel Condensation." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[5]

    • Context: Validates the mechanism and conditions for Protocol C.
  • BenchChem. "Application Notes for Nicotinaldehyde Derivatives."

    • Context: General handling and safety d

Sources

Application Notes and Protocols for the Reductive Amination of 6-(2-Methoxyethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 6-(2-Methoxyethoxy)nicotinaldehyde. This document offers a detailed exploration of the reaction mechanism, step-by-step protocols, and critical considerations for the successful synthesis of secondary and tertiary amines from this versatile heteroaromatic aldehyde.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds.[1][2][3] This powerful, one-pot reaction transforms aldehydes and ketones into amines with high efficiency and control, avoiding the common pitfalls of direct alkylation, such as over-alkylation.[2][4] The process involves the initial formation of an imine or iminium ion intermediate from the carbonyl compound and an amine, which is then reduced in situ to the desired amine product.[2][5]

6-(2-Methoxyethoxy)nicotinaldehyde is a valuable building block in medicinal chemistry, and its derivatization via reductive amination opens avenues to a diverse range of novel chemical entities with potential therapeutic applications. This guide will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, which offers significant advantages in terms of yield, selectivity, and functional group tolerance.[1][6][7][8][9]

Reaction Mechanism and Key Considerations

The reductive amination of 6-(2-Methoxyethoxy)nicotinaldehyde proceeds through a well-established two-step sequence within a single reaction vessel.

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride then selectively reduces the imine or iminium ion. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it does not readily reduce the starting aldehyde, thus minimizing side product formation.[2][9]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde 6-(2-Methoxyethoxy)nicotinaldehyde Imine Imine Intermediate Aldehyde->Imine + R-NH2 - H2O Amine Primary Amine (R-NH2) Amine->Imine Product Secondary Amine Product Imine->Product Hydride Transfer STAB NaBH(OAc)3 STAB->Product

Caption: General mechanism of reductive amination.

Choosing the Right Reagents and Conditions
  • Reducing Agent: Sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild nature and tolerance for a wide range of functional groups make it superior to harsher reducing agents like sodium borohydride (NaBH₄) in a one-pot setting, as NaBH₄ can also reduce the starting aldehyde.[2]

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with NaBH(OAc)₃, as it generally leads to faster reaction times.[7][8][9] Tetrahydrofuran (THF) is also a suitable alternative.

  • Acid Catalyst: While often not strictly necessary for aldehydes, the addition of a catalytic amount of acetic acid can accelerate the formation of the imine, particularly with less nucleophilic amines.[6][8][9]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the reductive amination of 6-(2-Methoxyethoxy)nicotinaldehyde.

Protocol 1: Synthesis of N-Benzyl-1-(6-(2-methoxyethoxy)pyridin-3-yl)methanamine

This protocol details the reaction with a primary amine, benzylamine, to yield a secondary amine.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
6-(2-Methoxyethoxy)nicotinaldehyde181.191.0181 mg
Benzylamine107.151.1118 mg (0.12 mL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.5318 mg
1,2-Dichloroethane (DCE)98.96-10 mL
Acetic Acid (optional)60.050.16 µL
Saturated Sodium Bicarbonate (NaHCO₃) soln.--~20 mL
Dichloromethane (DCM)84.93-~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(2-Methoxyethoxy)nicotinaldehyde (181 mg, 1.0 mmol).

  • Add 1,2-dichloroethane (10 mL) and stir until the aldehyde is fully dissolved.

  • Add benzylamine (118 mg, 1.1 mmol) to the solution.

  • (Optional) Add acetic acid (6 µL, 0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol). Note: The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol_Workflow start Start dissolve Dissolve Aldehyde in DCE start->dissolve add_amine Add Benzylamine (and optional Acetic Acid) dissolve->add_amine stir_imine Stir for 30 min (Imine Formation) add_amine->stir_imine add_stab Add NaBH(OAc)3 stir_imine->add_stab react Stir 4-12h at RT (Monitor by TLC/LC-MS) add_stab->react quench Quench with sat. NaHCO3 react->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for reductive amination.

Purification and Characterization

The purification of the resulting amine can typically be achieved by silica gel column chromatography. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is often effective. The basic nature of the amine product may cause tailing on the silica gel column. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent.

Safety and Handling

Sodium Triacetoxyborohydride (NaBH(OAc)₃):

  • Hazards: Flammable solid. In contact with water, it releases flammable gases.[10][11][12][13] Causes serious eye damage and skin irritation.[10][11][13] May cause respiratory irritation.[10][11][13]

  • Precautions: Handle under an inert atmosphere and in a well-ventilated area.[10][11][12][13] Keep away from water and moisture.[10][11][12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

1,2-Dichloroethane (DCE):

  • Hazards: Highly flammable liquid and vapor.[14][15][16] Harmful if swallowed and toxic if inhaled.[14][15][16][17] Causes skin and serious eye irritation.[14][15][16] May cause cancer.[14][16][17]

  • Precautions: Use only in a well-ventilated chemical fume hood.[14][16] Keep away from heat, sparks, and open flames.[14][15][16][17] Ground and bond containers and receiving equipment to prevent static discharge.[14][16] Wear appropriate PPE.[14][15][16]

Conclusion

The reductive amination of 6-(2-Methoxyethoxy)nicotinaldehyde using sodium triacetoxyborohydride is a robust and versatile method for the synthesis of a wide array of secondary and tertiary amines. The mild reaction conditions, high yields, and broad functional group tolerance make this a highly valuable transformation in the toolkit of medicinal and synthetic chemists. By following the detailed protocols and safety precautions outlined in these application notes, researchers can confidently and successfully employ this methodology in their synthetic endeavors.

References

  • 1, 2-Dichloroethane - SAFETY D
  • 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (2024, November 4). DC Fine Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2015, January 16). Fisher Scientific.
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.). Central Drug House.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2015, January 16). Thermo Fisher Scientific.
  • 1,2-Dichloroethane - SAFETY DATA SHEET. (2010, February 4). Fisher Scientific.
  • Safety Data Sheet: 1,2-Dichloroethane - Carl ROTH. (2025, March 10). Carl Roth.
  • safety data sheet sds/msds 1,2-dichloroethane - Biochem Chemopharma. (n.d.). Biochem Chemopharma.
  • Safety Data Sheet. (2020, March 16). Kishida Chemical Co., Ltd.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 22). TCI Chemicals.
  • TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. (2024, September 16). TCI Chemicals.
  • Myers, A. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. (2014, August 11). Tetrahedron Letters, 55(33), 4579-4582.
  • Sodium Triacetoxyborohydride. (n.d.). Sigma-Aldrich.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org.
  • Preparation of Pyridines, Part 7: By Amination and Hydroxyl
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Reductive Amin
  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. (n.d.). SciSpace.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. (2012, March 13).
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers in Chemistry.
  • Synthesis of 1-phenyl-2-(N-benzyl)amino-3,4-dimethyl-6-methoxy-3-hexene. (n.d.). Mol-Instincts.
  • 3-aminopyridine. (n.d.). Organic Syntheses.
  • 65873-72-5(6-Methoxynicotinaldehyde) Product Description. (n.d.). ChemicalBook.
  • 1515828-97-3|6-(2-Methoxyethoxy)-5-methylnicotinaldehyde. (n.d.). BLDpharm.
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Preprints.org.
  • Synthesis of N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines and their photodynamic properties in the human skin melanoma. (n.d.). KTU ePubl.
  • 3-(aminomethyl)-N-benzyl-6-phenylpyridin-2-amine. (n.d.). PubChem.

Sources

Troubleshooting & Optimization

optimizing Suzuki coupling with 6-(2-Methoxyethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Suzuki Cross-Coupling with 6-(2-Methoxyethoxy)nicotinaldehyde Scaffolds

Executive Summary

This guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on 6-(2-Methoxyethoxy)nicotinaldehyde derivatives. This scaffold presents a "perfect storm" of chemical challenges: the pyridine nitrogen can poison palladium catalysts, the aldehyde (C3) is susceptible to base-mediated degradation (Cannizzaro/Aldol), and the methoxyethoxy tail (C6) alters solubility profiles, often requiring specific extraction protocols.

This document moves beyond generic "Suzuki conditions" to provide a chemically rigorous, self-validating protocol designed to preserve the aldehyde functionality while overcoming heteroaryl deactivation.

Part 1: The "Black Box" of Failure (Mechanistic Analysis)

Before attempting the reaction, understand why standard conditions (e.g.,


) often fail with this substrate.
Catalyst Sequestration (The Pyridine Problem)

The pyridine nitrogen in your substrate is a strong


-donor. In standard catalytic cycles, it competes with phosphine ligands to bind Palladium. If the pyridine binds 

, it forms a stable, inactive complex (off-cycle species), halting the reaction.
  • Solution: Use bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos ) that sterically crowd the metal center, preventing the pyridine nitrogen from binding while facilitating oxidative addition.

Aldehyde Instability (The Base Problem)

Standard Suzuki bases like Hydroxides (


) or strong Carbonates (

) are incompatible with nicotinaldehydes at high temperatures.
  • Risk: Cannizzaro disproportionation (aldehyde

    
     alcohol + acid) or Aldol condensation.
    
  • Solution: Use anhydrous Potassium Phosphate (

    
    ) . It acts as a proton shuttle for the boronic acid activation without being nucleophilic enough to attack the aldehyde.
    
The "Hemilabile" Ether Effect

The 2-methoxyethoxy chain can act as a hemilabile ligand, transiently chelating the Pd center and slowing down the transmetallation step.

  • Solution: High concentration of non-coordinating solvent (Toluene or Dioxane) to outcompete the ether tail.

Part 2: Optimized Experimental Protocol

This protocol is designed for a halogenated derivative (e.g., 5-bromo-6-(2-methoxyethoxy)nicotinaldehyde) coupling with an aryl boronic acid.

Reagents & Stoichiometry
ComponentEquivalentsRecommended ReagentFunction
Substrate 1.0 equivHalo-nicotinaldehyde deriv.Electrophile
Boronic Acid 1.2 - 1.5 equivAryl Boronic Acid/EsterNucleophile
Catalyst 0.02 - 0.05 equivPd(OAc)₂ + SPhos (1:2 ratio) OR Pd-PEPPSI-iPr Active Catalyst
Base 2.0 - 3.0 equivK₃PO₄ (Tribasic) Boron Activation
Solvent 0.1 M - 0.2 MToluene : Water (10:1) or Dioxane : Water (4:1) Reaction Medium
Step-by-Step Methodology
  • Pre-Complexation (Critical for SPhos):

    • In a vial, mix

      
       and SPhos in the solvent (e.g., Toluene) under Argon. Stir for 5-10 minutes until the solution turns from orange to a bright yellow/white suspension. This ensures the active catalytic species is formed before exposing it to the pyridine substrate.
      
    • Alternative: Use precatalyst XPhos Pd G2 to skip this step.

  • Reaction Assembly:

    • Add the Halogenated Substrate , Boronic Acid , and finely ground

      
        to the reaction vessel.
      
    • Add the pre-formed catalyst solution.

    • Add the degassed water component.

  • Degassing:

    • Sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of electron-rich ligands like SPhos.

  • Execution:

    • Heat to 80°C - 90°C . Monitor by LCMS at 2 hours.

    • Note: Do not exceed 100°C to protect the aldehyde.

  • Workup (Specific for Methoxyethoxy chain):

    • The PEG-like tail makes the product amphiphilic.

    • Do not wash excessively with water.

    • Dilute with EtOAc, wash once with Brine. Re-extract the aqueous layer with DCM (Dichloromethane) to recover any product pulled into the water phase by the ether tail.

Part 3: Troubleshooting Logic (Visualized)

Diagram 1: The Catalyst & Failure Pathways

This diagram illustrates the competition between the productive cycle and the pyridine poisoning pathway.

SuzukiFailure Pd_Pre Pd(II) Precursor Active_Cat Active L-Pd(0) (Bulky Ligand) Pd_Pre->Active_Cat Reduction Ox_Add Oxidative Addition (Ar-Pd-X) Active_Cat->Ox_Add Substrate (R-X) Poisoned OFF-CYCLE: Pyridine-Pd Complex (Catalyst Death) Active_Cat->Poisoned Pyridine N binding (If Ligand too small) Ox_Add->Poisoned Coordination Transmetal Transmetallation Ox_Add->Transmetal Boronic Acid + Base Product Product Formation Transmetal->Product Reductive Elimination Product->Active_Cat Regeneration

Caption: The "Poisoned" state occurs if the ligand (L) is not bulky enough to block the pyridine nitrogen from binding to the Palladium center.[1]

Diagram 2: Troubleshooting Decision Matrix

Use this flow to diagnose issues during your experiment.

Troubleshooting Start Issue Observed LowYield Low Conversion (<20%) Start->LowYield SideProd Side Products Detected Start->SideProd CheckCat Is Catalyst Poisoned? LowYield->CheckCat CheckBase Aldehyde Degradation? SideProd->CheckBase Soln1 Switch to XPhos/SPhos or Pd-PEPPSI CheckCat->Soln1 Yes (Pyridine substrate) CheckBoron Is Boronic Acid Deboronating? CheckCat->CheckBoron No Soln2 Use MIDA Boronate or Trifluoroborate CheckBoron->Soln2 Yes (Heteroaryl Boron) Soln3 Switch to K3PO4 Lower Temp to 80°C CheckBase->Soln3 Cannizzaro/Aldol observed

Caption: Logical flow for diagnosing reaction failures based on LCMS/NMR data.

Part 4: Frequently Asked Questions (FAQ)

Q1: My boronic acid is a heterocycle (e.g., 2-pyridyl) and I see only starting material (protodeboronation). What now?

  • A: Heteroaryl boronic acids are notoriously unstable.

    • Switch Reagent: Use a MIDA boronate or Potassium Trifluoroborate (

      
      ) . These release the active species slowly, preventing hydrolysis.
      
    • Add Copper: For some 2-pyridyl couplings, adding catalytic CuI (10 mol%) can facilitate the transmetallation step (Liebeskind-Srogl variant logic).

Q2: The product is water-soluble and I'm losing it during extraction.

  • A: The 2-methoxyethoxy chain increases water solubility.

    • Protocol: Saturate the aqueous phase with NaCl (solid) until no more dissolves.

    • Solvent: Extract with THF/EtOAc (1:1) or DCM instead of pure EtOAc.

    • Check: Always run TLC/LCMS on your aqueous waste before discarding.

Q3: Can I use microwave heating?

  • A: Yes, but be cautious with the aldehyde.

    • Limit: 100°C for 30 minutes maximum.

    • Base: Ensure you are using Phosphate (

      
      ), not Carbonate, as microwave superheating with Carbonate will rapidly degrade the aldehyde.
      

Q4: Why SPhos? Can I use


? 
  • A:

    
     is a robust "workhorse" and may work for simple cases. However, SPhos  (and other Buchwald dialkylbiaryl phosphines) is specifically engineered to be electron-rich (facilitating oxidative addition of the halide) and extremely bulky (preventing the pyridine nitrogen from shutting down the catalyst). If 
    
    
    
    fails, SPhos is the immediate upgrade.

References

  • Molander, G. A., & Biolatto, B. (2003).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry.[2][3] Link

  • Billingsley, K., & Buchwald, S. W. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[2][3] Link

  • Valente, C., et al. (2012). PEPPSI–Pd–NHC Complexes: A User’s Guide to Their Synthesis and Application. Synthesis.[1][2][3][4][5][6][7][8] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. W. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[2][3] Link

Sources

improving yield in reactions with 6-(2-Methoxyethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

CAS: 1260877-50-6 (and related derivatives)

Executive Summary: The Substrate Profile

6-(2-Methoxyethoxy)nicotinaldehyde is a bifunctional pyridine building block. It features an electrophilic aldehyde at the C3 position and an electron-donating 2-methoxyethoxy tail at C6.

  • The "Push-Pull" Effect: The ether oxygen at C6 donates electron density into the pyridine ring via resonance. This makes the C3-aldehyde less electrophilic than a standard pyridine-3-carboxaldehyde. Consequently, reactions relying on nucleophilic attack (e.g., imine formation) are kinetically slower, often leading to incomplete conversion if standard protocols are not adjusted.

  • The Solubility Advantage: The methoxyethoxy tail acts as a mini-PEG chain, significantly improving solubility in polar organic solvents (THF, DCM) compared to alkyl-pyridines.

  • Critical Yield Killers:

    • Competitive Reduction: The aldehyde reduces to the alcohol faster than it condenses with sterically hindered amines.

    • Cannizzaro Reaction: In strong basic media (pH > 12), the aldehyde disproportionates.

    • Chelation: The glycolic ether tail can coordinate with Lewis acids (e.g., Ti, B, Al), requiring higher equivalents of catalysts.

Troubleshooting Module: Reductive Amination

Context: This is the most common reaction for this substrate but often suffers from low yields (30–50%) due to alcohol byproduct formation.

Diagnostic Guide
Symptom Root Cause Corrective Action
High % of Alcohol Byproduct Reducing agent added before imine formation was complete.Switch to a Stepwise Protocol . Pre-form imine with dehydrating agents (Ti(OiPr)₄ or MgSO₄) before adding hydride.
No Reaction (SM Recovery) Deactivated aldehyde (electronic effect) or wet solvent.Add Lewis Acid Promoter (Ti(OiPr)₄) or Acetic Acid (5%) to activate the carbonyl.
Dialkylation (Tertiary Amine) Primary amine is too nucleophilic; imine reduces too fast.Use STAB (Sodium Triacetoxyborohydride) instead of NaBH₃CN. Maintain high dilution.
Ether Cleavage Use of strong Lewis acids (BBr₃, AlCl₃) during workup.The methoxyethoxy tail is acid-sensitive. Use mild acids (AcOH, dilute HCl) only.
Optimization Workflow (Logic Diagram)

ReductiveAmination Start Start: Reductive Amination CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine DirectMethod Direct Method (NaBH(OAc)3 + AcOH) CheckAmine->DirectMethod No (Primary/Unbindered) Stepwise Stepwise Method (Pre-formation required) CheckAmine->Stepwise Yes (Secondary/Aniline) Reduction Add NaBH4 or NaBH(OAc)3 DirectMethod->Reduction LewisAcid Add Ti(OiPr)4 (1.5 eq) Stir 12h @ RT Stepwise->LewisAcid LewisAcid->Reduction Imine Confirmed (TLC/NMR) Workup Quench: NaHCO3 (aq) (Avoid strong acid) Reduction->Workup

Figure 1: Decision tree for selecting the correct reductive amination strategy based on amine sterics.

Troubleshooting Module: C-C Bond Formation (Knoevenagel/Wittig)

Context: Used to extend the carbon chain. The electron-rich nature of the ring can make the aldehyde sluggish.

Key Protocol Adjustments
  • Base Selection: Avoid strong alkoxides (NaOMe, KOtBu). These can trigger the Cannizzaro reaction (disproportionation to acid/alcohol) or Nucleophilic Aromatic Substitution (SnAr) at C6, displacing the methoxyethoxy group.

  • Recommended System: Use the Doebner Modification : Pyridine solvent with catalytic Piperidine and Acetic Acid.

  • Temperature: Do not exceed 80°C. High heat promotes polymerization of the vinyl product.

Reaction Space Visualization

ReactionSpace SafeZone SAFE ZONE (pH 7-10, <80°C) Piperidine/AcOH DangerAcid DANGER: Acidic (pH < 4) Ether Cleavage DangerBase DANGER: Basic (pH > 12) Cannizzaro / SnAr Substrate 6-(2-Methoxyethoxy) nicotinaldehyde Substrate->SafeZone Optimal Yield Substrate->DangerAcid Hydrolysis Risk Substrate->DangerBase Side Reactions

Figure 2: Reaction parameter space indicating the safe pH/Temperature window to prevent side reactions.

Validated Protocol: Titanium-Mediated Reductive Amination

Application: High-yield synthesis for hindered amines or unreactive anilines. Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • In a dry flask under N₂, dissolve 6-(2-Methoxyethoxy)nicotinaldehyde (1.0 eq) and the Amine (1.1 eq) in anhydrous THF (0.2 M).

    • Add Ti(OiPr)₄ (1.5 – 2.0 eq) dropwise. Note: The solution often turns yellow/orange.

    • Stir at Room Temperature for 6–12 hours.

    • Checkpoint: Take an aliquot for H-NMR. Ensure the aldehyde peak (~10.0 ppm) has disappeared and the imine peak (~8.3 ppm) is present. Do not proceed until conversion is >90%.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (equal volume to THF).

    • Add NaBH₄ (2.0 eq) portion-wise. Caution: Gas evolution.

    • Stir for 2–4 hours at RT.

  • Workup (Titanium Removal):

    • Crucial: Quench by adding 2N NaOH or saturated Rochelle’s Salt solution. Stir vigorously for 1 hour until a white precipitate forms (Titanium oxides).

    • Filter through a Celite pad.

    • Extract the filtrate with EtOAc.[1]

  • Purification:

    • The methoxyethoxy tail makes the product polar. Use DCM:MeOH (95:5) rather than Hexane:EtOAc for chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use acid chlorides with this molecule? A: Use caution. The ether oxygen at C6 can be protonated or complexed by strong Lewis acids generated in situ (like HCl). Always use a scavenger base (DIPEA/Pyridine) if generating acid halides nearby.

Q: My product is stuck in the aqueous layer during workup. A: The 2-methoxyethoxy group increases water solubility.

  • Fix: Saturate the aqueous layer with NaCl (brine).

  • Fix: Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc.

Q: The aldehyde solid has turned into a gum during storage. A: This indicates polymerization or oxidation.

  • Prevention: Store under Argon at -20°C.

  • Recovery: Purify via a short silica plug (DCM elution) before use. Do not use "gummy" starting material for sensitive reactions.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link (Establishes the STAB protocol standard).

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990. Link (The source for the Ti(OiPr)4 protocol).

  • Li, J. J. "Knoevenagel Condensation." Name Reactions, Springer, 2009.
  • Bajwa, N., et al. "Chelation-Controlled Reduction of Protected Hydroxy Ketones."[2] Journal of Organic Chemistry, 2008.[2] Link (Discusses the chelation effects of methoxyethoxy side chains).

Sources

Technical Support Center: Purification of 6-(2-Methoxyethoxy)nicotinaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 6-(2-methoxyethoxy)nicotinaldehyde and its structurally related derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining these valuable building blocks in high purity. The unique combination of a basic pyridine ring, a reactive aldehyde, and a polar ether side-chain presents a specific set of purification hurdles. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to address these issues effectively.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during the purification of this class of compounds.

Q1: What are the most prevalent impurities I should expect in my crude 6-(2-methoxyethoxy)nicotinaldehyde?

A1: The most common impurities are typically byproducts of the synthesis or degradation of the product itself. These include:

  • The Corresponding Carboxylic Acid: The aldehyde group is susceptible to air oxidation, especially if the crude material is stored improperly or exposed to harsh work-up conditions. This is often the most common impurity.[1][2]

  • The Corresponding Alcohol: This can be an unreacted starting material if the synthesis involved oxidation of the alcohol, or a byproduct if over-reduction occurred during a synthesis from a carboxylic acid derivative.[1][3]

  • Unreacted Starting Materials: Depending on the synthetic route, precursors such as the corresponding chloro- or bromo-pyridine derivative may be present.[2]

  • Self-Condensation Products: Aldol or other self-condensation products can form, particularly under basic conditions.[1]

Q2: My compound is streaking severely on a standard silica gel TLC plate. What is causing this and how do I fix it?

A2: Streaking is a classic problem when purifying pyridine derivatives on silica gel. The primary cause is the strong acid-base interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This causes a portion of your compound to bind irreversibly or elute very slowly, leading to significant tailing.

To fix this, you can:

  • Add a Basic Modifier to the Mobile Phase: Incorporate 0.5-2.0% triethylamine (Et₃N) or a solution of ammonia in methanol (e.g., 2% NH₄OH in MeOH) into your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This base will neutralize the acidic sites on the silica, allowing your compound to travel smoothly up the plate.[1]

  • Use an Alternative Stationary Phase: Consider using neutral alumina or pre-treated, deactivated silica for your TLC and column chromatography.[1]

Q3: I am getting very low recovery after performing silica gel column chromatography. Where is my product?

A3: This issue is closely related to the streaking problem mentioned above and is common for highly polar compounds. The 6-(2-methoxyethoxy)nicotinaldehyde is quite polar due to the aldehyde and ether functionalities, in addition to the pyridine ring. A significant portion of your product is likely irreversibly adsorbed onto the acidic stationary phase.[1] To improve recovery, you must mitigate this interaction using the mobile phase modification strategies described in Q2. Using a less acidic stationary phase like neutral alumina can also significantly improve recovery.

Q4: My purified aldehyde seems to be decreasing in purity over time. How should I store it?

A4: Aldehydes, particularly electron-deficient ones like nicotinaldehydes, are prone to oxidation to the corresponding carboxylic acid upon exposure to air. For long-term stability, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).[4] If the compound is an oil, dissolving it in an anhydrous, non-protic solvent and storing the solution may also help prevent degradation.

Section 2: In-Depth Troubleshooting and Purification Protocols

This section provides detailed workflows and step-by-step protocols for the most effective purification strategies.

Guide 1: Optimizing Normal-Phase Column Chromatography

Normal-phase chromatography is often the first method attempted. Success hinges on suppressing the undesirable interactions between the basic pyridine and the acidic silica.

Normal_Phase_Workflow TLC 1. Run TLC in Hexane/EtOAc or DCM/MeOH Streak Streaking or Tailing Observed? TLC->Streak Add_Base 2. Add 1% Et3N to Mobile Phase and Rerun TLC Streak->Add_Base Yes Good_Sep Good Separation (Rf ~0.3)? Streak->Good_Sep No Add_Base->Good_Sep Adjust_Pol Adjust Solvent Polarity Good_Sep->Adjust_Pol No Run_Col 3. Run Column with Modified Mobile Phase Good_Sep->Run_Col Yes Adjust_Pol->Good_Sep Bisulfite_Workflow Crude 1. Dissolve Crude Aldehyde in a Water-Miscible Solvent (e.g., EtOH) Add_Bisulfite 2. Add Saturated Aqueous Sodium Bisulfite (NaHSO3) Crude->Add_Bisulfite Precipitate 3. Stir to Form Solid Bisulfite Adduct Add_Bisulfite->Precipitate Isolate 4. Isolate Adduct by Filtration Precipitate->Isolate Wash 5. Wash Adduct with Organic Solvent (e.g., Ether) to Remove Impurities Isolate->Wash Regenerate 6. Regenerate Aldehyde by Adding Aqueous Base (e.g., Na2CO3) or Acid Wash->Regenerate Extract 7. Extract Pure Aldehyde with Organic Solvent Regenerate->Extract

Sources

reaction condition optimization for 6-alkoxy-nicotinaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for chemists encountering difficulties with the synthesis and optimization of 6-alkoxy-nicotinaldehydes.

Ticket Subject: Reaction Condition Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Open

System Architecture: Route Selection

Before troubleshooting specific reaction failures, verify that you are utilizing the correct synthetic "architecture" for your target substrate. 6-alkoxy-nicotinaldehydes are typically synthesized via three primary routes. Choosing the wrong route for your specific alkoxy group (


) is the most common cause of failure.
Route Comparison Matrix
FeatureRoute A:

Displacement
Route B: Metal-Halogen Exchange Route C: Vilsmeier-Haack
Substrate 6-chloro/bromo-nicotinaldehyde5-bromo-2-alkoxypyridine2-alkoxypyridine
Reagents

, Base (

,

)

, DMF

, DMF
Key Risk Cannizzaro Reaction (Aldehyde instability in base)Cryogenic conditions required (-78°C)Low reactivity / Regioselectivity
Best For Primary alcohols, scale-upComplex/Fragile alkoxy groupsSimple alkoxy groups (OMe, OEt)
Decision Logic (Visualized)

RouteSelection Start Start: Select Target R-Group IsPrimary Is R-OH Primary/Unsteric? Start->IsPrimary IsFragile Is R-Group Acid Sensitive? IsPrimary->IsFragile No (Secondary/Tertiary) SNAr Route A: SNAr (Base-mediated) IsPrimary->SNAr Yes (e.g., OMe, OBn) Lithiation Route B: Lithiation (n-BuLi/DMF) IsFragile->Lithiation Yes (Avoids Acid) Vilsmeier Route C: Vilsmeier-Haack (POCl3/DMF) IsFragile->Vilsmeier No (Robust R)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on the alkoxy substituent.

Troubleshooting Module: The Route

Issue: "My reaction mixture turned black/tarry, and the yield is <30%." Diagnosis: This is the classic "Aldehyde-Base Incompatibility" error.

The 6-chloronicotinaldehyde substrate contains an aldehyde functionality.[1][2][3] In the presence of strong bases (alkoxides) required for the


 reaction, the aldehyde undergoes Cannizzaro disproportionation  (forming the alcohol and carboxylic acid) or Aldol-like polymerization .
Optimization Protocol 1.0: Base & Solvent Engineering

Do not use standard sodium alkoxide conditions (Na/MeOH) unless the reaction is extremely fast. Switch to a "Soft Deprotonation" system.

Recommended Protocol:

  • Solvent: Anhydrous DMF or DMSO (Polar Aprotic is essential to activate the nucleophile).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Avoid Hydrides (
    
    
    ) if possible.
  • Stoichiometry: 1.0 eq Substrate : 1.1 eq

    
     : 1.5 eq Base.
    
  • Temperature: Start at 0°C, warm slowly to RT. Do not heat above 60°C unless necessary.

Troubleshooting FAQ ( )

Q: I see a new spot on TLC that doesn't move (Baseline). What is it?

  • A: This is likely 6-alkoxynicotinic acid .

    • Cause: Cannizzaro reaction or air oxidation.

    • Fix: Degas solvents with Argon. If using

      
      , ensure the alcohol is dry. Switch to the Lithiation Route (Route B) if the problem persists.
      

Q: The reaction is stalled at 50% conversion.

  • A: The leaving group (Chloride) might be too slow.

    • Optimization: Add a catalyst.[4]

    • Catalytic Additive: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This performs an in-situ Finkelstein reaction, swapping the Cl for a more reactive I.

Q: My product is an oil that won't crystallize.

  • A: Nicotinaldehydes are often low-melting solids.

    • Fix: Purify via Bisulfite Adduct .

    • Protocol: Shake the crude oil with saturated aqueous

      
      . Filter the solid adduct. Wash with ether. Hydrolyze back to aldehyde using saturated 
      
      
      
      .

Troubleshooting Module: The Lithiation Route

Issue: "I obtained the wrong regioisomer or low yield." Diagnosis: Inefficient halogen-metal exchange or "wet" conditions.

Optimization Protocol 2.0: Cryogenic Control

When converting 5-bromo-2-alkoxypyridine to the aldehyde:

  • Reagent Quality: Titrate your

    
     before use. Old reagents lead to incomplete exchange.
    
  • Temperature: The exchange must happen at -78°C . If the temperature rises above -60°C, the lithiated pyridine can undergo "Pyridine Dance" (isomerization) or self-attack.

  • Quench: Add anhydrous DMF (3-5 eq) rapidly at -78°C.

Mechanism & Failure Points (Visualized)[5]

LithiationFailures Start 5-Bromo-2-alkoxypyridine Li_Intermed Lithiated Intermediate (-78°C) Start->Li_Intermed n-BuLi DMF_Add Add DMF Li_Intermed->DMF_Add Warm Temp > -60°C Li_Intermed->Warm WetDMF Wet DMF Li_Intermed->WetDMF Product Target Aldehyde DMF_Add->Product Scramble Regioisomer Scrambling (Pyridine Dance) Warm->Scramble Protonation Protonated SM (No Reaction) WetDMF->Protonation

Figure 2: Critical failure points in the organolithium synthesis route.

Stability & Storage (Post-Synthesis)

Issue: "The product was pure yesterday, but today the NMR shows acid." Diagnosis: Autoxidation.

Nicotinaldehydes are electron-deficient and prone to air oxidation to nicotinic acids.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilizer: For long-term storage, consider storing as the dimethyl acetal .

    • Conversion: Reflux aldehyde in MeOH with catalytic pTSA and trimethyl orthoformate. The acetal is stable to base and oxidation; hydrolyze with dilute HCl when needed.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies. BenchChem Technical Reports. Link

  • ChemicalBook. (2025). 6-Methoxynicotinaldehyde Chemical Properties and Synthesis. ChemicalBook CAS Database. Link

  • PubChem. (2025).[5] 6-Chloropyridine-3-carbaldehyde Compound Summary. National Library of Medicine. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for and Vilsmeier mechanisms).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Cannizzaro and Vilsmeier-Haack mechanisms).

Sources

catalyst selection for cross-coupling with 6-(2-Methoxyethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis & Synthesis Topic: Cross-Coupling Optimization for 6-(2-Methoxyethoxy)nicotinaldehyde Scaffolds Ticket ID: CHEM-SUP-2024-089 Status: Open for Resolution

Executive Summary: The Substrate Challenge

You are working with 6-(2-Methoxyethoxy)nicotinaldehyde , a scaffold that presents a "dual-threat" to standard palladium catalysis:

  • Electronic Deactivation: The pyridine ring is electron-deficient due to the aldehyde (C3) and the nitrogen atom. While this facilitates oxidative addition into C-Halogen bonds, it destabilizes the transmetallation step and makes the ring prone to homocoupling.

  • The Chelation Trap (The "Hemilabile" Effect): The 2-methoxyethoxy side chain at C6 acts as a bidentate ligand. The ether oxygens can coordinate to the Palladium center, displacing labile ligands or blocking the coordination site required for the incoming boronic acid/amine.

This guide provides a troubleshooting framework to bypass these specific interference mechanisms.

Module 1: Catalyst Selection Logic (The "Why")

Do not use generic catalysts like Pd(PPh3)4. They lack the binding constant required to displace the methoxyethoxy side chain.

Decision Matrix: Selecting Your Catalyst System

CatalystSelection Start Start: Define Coupling Partner PartnerType Is the Pyridine the Electrophile (Halide) or Nucleophile (Boron)? Start->PartnerType Electrophile Pyridine = Electrophile (e.g., 5-Bromo-6-alkoxy...) PartnerType->Electrophile Electrophile Nucleophile Pyridine = Nucleophile (e.g., Boronic Acid/Ester) PartnerType->Nucleophile Nucleophile Sterics Coupling Partner Sterics? Electrophile->Sterics Stability Boronate Stability? Nucleophile->Stability Unblocked Unhindered Aryl/Alkyl Sterics->Unblocked Blocked Ortho-Substituted / Bulky Sterics->Blocked Cat3 Rec: A-taPhos Pd G3 (Best for unstable boronates) Stability->Cat3 Prone to Protodeboronation Cat1 Rec: Pd(dppf)Cl2·DCM (Robust, resists chelation) Unblocked->Cat1 Cat2 Rec: XPhos Pd G3/G4 (High turnover, bulky ligand) Blocked->Cat2

Figure 1: Decision tree for catalyst selection based on the specific role of the pyridine scaffold.

Module 2: Troubleshooting & FAQs

Issue #1: "The reaction stalls at 20-30% conversion."

Diagnosis: Catalyst Poisoning via Chelation. The methoxyethoxy chain is wrapping around the Pd center (forming a pseudo-crown ether complex), preventing the oxidative addition or transmetallation. Solution:

  • Switch to Bulky Biaryl Phosphines: Use XPhos or RuPhos based precatalysts (Gen 3 or Gen 4). The sheer size of the adamantyl or isopropyl groups on the phosphine creates a "steric wall" that physically prevents the ether chain from coordinating to the metal center [1].

  • Increase Temperature: Chelation is entropically disfavored at higher temperatures. Run the reaction at 80–100°C rather than 40–60°C.

Issue #2: "My aldehyde is degrading or turning into a black tar."

Diagnosis: Base-Mediated Decomposition. Nicotinaldehydes are susceptible to the Cannizzaro reaction (disproportionation) or Aldol condensation in the presence of strong bases (e.g., NaOtBu, KOH) or hydroxides. Solution:

  • Use Anhydrous Phosphate/Carbonate Bases: Switch to K3PO4 (tribasic potassium phosphate) or Cs2CO3 . These provide sufficient basicity for the Suzuki mechanism without triggering rapid aldehyde degradation [2].

  • Avoid Alcohols: Do not use MeOH/EtOH as cosolvents if possible, as they can form hemiacetals with the aldehyde. Use 1,4-Dioxane or Toluene with a minimum amount of water (or anhydrous conditions if using boronic esters).

Issue #3: "I see the de-halogenated starting material (Protodehalogenation)."

Diagnosis: "Hydride Attack." This often happens when the transmetallation is slow (due to the electron-poor ring). The Pd(II) species sits waiting and eventually undergoes beta-hydride elimination from the ligands or solvent. Solution:

  • Use Pd-PEPPSI-IPr: This NHC-based catalyst stabilizes the Pd(0) species and facilitates rapid oxidative addition even on electron-poor rings, minimizing the window for side reactions [3].

Module 3: Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-(2-methoxyethoxy)nicotinaldehyde Targeting the C-5 position while preserving the C-3 Aldehyde and C-6 Ether.

ComponentEquivalentsRoleNotes
Substrate 1.0 equivElectrophile5-Bromo-6-(2-methoxyethoxy)nicotinaldehyde
Boronic Acid 1.2 – 1.5 equivNucleophileAryl/Heteroaryl boronic acid
Catalyst 2 – 5 mol%CatalystPd(dppf)Cl2·CH2Cl2 or XPhos Pd G3
Base 2.0 – 3.0 equivActivatorK3PO4 (finely ground)
Solvent [0.1 M]Medium1,4-Dioxane / Water (9:1) or Anhydrous DMF

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under active Argon flow, add the Substrate (1.0 eq), Boronic Acid (1.5 eq), Base (K3PO4, 3.0 eq), and Catalyst (XPhos Pd G3, 0.02 eq) to a microwave vial or Schlenk tube.

  • Degas Solvents: Sparge 1,4-Dioxane and Water separately with Nitrogen for 15 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Addition: Add the solvent mixture (9:1 ratio) via syringe. Seal the vessel immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor via LCMS. Look for the disappearance of the bromide (M+ and M+2 pattern).

  • Workup (Aldehyde Safety):

    • Cool to room temperature.[1]

    • Dilute with EtOAc.

    • Crucial: Wash with mildly acidic brine (pH ~5-6, adjust with dilute NaH2PO4) to neutralize any residual base immediately, preventing post-reaction aldehyde degradation.

    • Dry over Na2SO4 and concentrate.

Module 4: Mechanism of Interference (Visualization)

Understanding how the ether chain interferes allows you to design around it.

ChelationMechanism cluster_ligand Desired Pathway cluster_poison Interference Pathway Pd Pd Center Boron Boronic Acid Pd->Boron Transmetallation (Productive) Ether Methoxyethoxy Tail (C6) Ether->Pd Chelation (Poisoning) note The ether tail occupies the vacant site needed for Boron. Bulky ligands block this path.

Figure 2: The "Hemilabile Ligand" effect. The flexible ether chain competes with the boronic acid for the Palladium center.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society. [Link] (Authoritative source on using XPhos/SPhos for hindered/heteroaryl substrates)

  • Miyaura, N. (2002). Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. Journal of Organometallic Chemistry. [Link] (Foundational text on the role of base and base-sensitivity in Suzuki coupling)

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle, and Robust Catalyst for the Suzuki–Miyaura Reaction. Chemistry – A European Journal. [Link] (Source for using NHC ligands to stabilize difficult catalytic cycles)

Sources

Validation & Comparative

Comparative SAR Analysis: 6-(2-Methoxyethoxy)nicotinaldehyde Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyridine-based pharmacophores, the substituent at the C6 position is a critical determinant of physicochemical properties and target engagement. While 6-chloronicotinaldehyde serves as a ubiquitous electrophilic building block, it suffers from poor aqueous solubility and metabolic liability.[1]

This guide analyzes 6-(2-methoxyethoxy)nicotinaldehyde , a scaffold that bridges the gap between lipophilic halides and bulky solubilizing groups.[1] By incorporating a "mini-PEG" (ethylene glycol) motif, this derivative offers a superior balance of solubility, metabolic stability, and hydrogen-bond acceptor capability compared to its methoxy or chloro analogs. This guide provides a technical comparison, SAR logic, and validated synthetic protocols for researchers developing kinase inhibitors, Schiff-base ligands, and NAD biosynthesis modulators.

Part 1: Chemical Profile & SAR Logic[1][2]

The Scaffold Architecture

The core structure consists of a pyridine ring functionalized with a reactive aldehyde at C3 (for heterocycle formation) and a variable substituent at C6.

  • Core: Nicotinaldehyde (Pyridine-3-carbaldehyde)[1]

  • Variable (R): 2-methoxyethoxy group (

    
    )[1]
    
Comparative Analysis: The "Goldilocks" Effect

The following table compares the title compound against standard alternatives used in early-stage drug discovery.

Feature6-Chloro (Precursor)6-Methoxy (Standard Ether)6-(2-Methoxyethoxy) (Title Compound)
LogP (Lipophilicity) High (~1.[1]8)Moderate (~0.[1]8)Optimal (~0.5)
Aqueous Solubility PoorModerateHigh (Amphiphilic)
H-Bond Acceptors 1 (Pyridine N)2 (Pyridine N + O)3 (Pyridine N + 2 O)
Metabolic Stability Low (Susceptible to SNAr by Glutathione)HighHigh
Steric Bulk LowLowModerate (Flexible)
Primary Application Intermediate for substitutionSmall molecule probesSolubility-enhanced leads
Mechanism of Action: The Ether Tail Advantage

The 2-methoxyethoxy tail functions as a "solvation anchor."

  • Solvation Shell Recruitment: Unlike the hydrophobic 6-chloro or the rigid 6-methoxy, the ethylene glycol chain recruits water molecules, creating a hydration shell that prevents aggregation of hydrophobic drug candidates.[1]

  • Binding Pocket Interactions: In kinase domains or enzymatic pockets, the ether oxygen atoms act as flexible hydrogen bond acceptors, capable of interacting with lysine or arginine residues that are often out of reach for smaller substituents.[1]

  • Electronic Donation: The alkoxy group is a strong electron donor (+M effect), increasing the electron density of the pyridine ring. This deactivates the aldehyde slightly toward nucleophilic attack compared to the chloro-analog, but significantly improves the stability of the resulting Schiff bases or hydrazones.

Part 2: Visualizing the SAR & Synthesis

The following diagrams illustrate the decision-making process for scaffold selection and the synthetic pathway.

SAR_Logic Start Nicotinaldehyde Optimization Problem Challenge: Poor Solubility / High LogP Start->Problem OptionA Option A: 6-Chloro (Too Lipophilic, Reactive) Problem->OptionA Standard OptionB Option B: 6-Methoxy (Better, but limited H-bonding) Problem->OptionB Simple Ether OptionC Option C: 6-(2-Methoxyethoxy) (The Solution) Problem->OptionC Advanced Ether Result Outcome: Bioactive Ligands (Hydrazones/Imidazoles) with improved ADME profile OptionA->Result Low Bioavailability Mechanism Mechanism: 1. Mini-PEG effect (Solubility) 2. Flexible H-Bond Acceptor OptionC->Mechanism Mechanism->Result

Caption: SAR Decision Tree illustrating the physicochemical advantages of the 2-methoxyethoxy substituent.

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-(2-Methoxyethoxy)nicotinaldehyde[1]

Objective: Convert 6-chloronicotinaldehyde to the title compound via etherification.

Reagents:

  • Substrate: 6-Chloronicotinaldehyde (1.0 eq)[1]

  • Nucleophile: 2-Methoxyethanol (1.2 eq)[1]

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 eq) OR Potassium Carbonate (

    
    ) for milder conditions.
    
  • Solvent: Anhydrous THF (for NaH) or DMF (for

    
    ).[1]
    

Step-by-Step Workflow:

  • Activation (NaH Method):

    • In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF at 0°C.

    • Dropwise add 2-methoxyethanol.[1] Evolution of

      
       gas will occur.[1] Stir for 15 min until gas evolution ceases (Formation of sodium alkoxide).
      
  • Substitution:

    • Dissolve 6-chloronicotinaldehyde in minimal THF and add dropwise to the alkoxide solution at 0°C.

    • Note: The solution will likely turn yellow/orange due to the formation of the Meisenheimer complex.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor: Use TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Quench & Workup:

    • Quench carefully with ice-cold water.[1]

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine to remove excess 2-methoxyethanol.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

Protocol B: Functionalization (Example Application)

Objective: Condensation to form a bioactive Hydrazone (common anticancer motif).[1]

  • Dissolve 6-(2-methoxyethoxy)nicotinaldehyde (1 eq) in Ethanol.

  • Add Hydrazine derivative (e.g., Isoniazid or a Thiosemicarbazide) (1 eq).[1]

  • Add catalytic Acetic Acid (1-2 drops).[1]

  • Reflux for 2-6 hours. The product usually precipitates upon cooling.[1]

Workflow Diagram: Synthesis & Application

Synthesis_Workflow SM 6-Chloro nicotinaldehyde Reaction SNAr Reaction (0°C -> RT, 4h) SM->Reaction Reagent 2-Methoxyethanol + NaH/THF Reagent->Reaction Product 6-(2-Methoxyethoxy) nicotinaldehyde Reaction->Product Condensation Schiff Base Formation Product->Condensation + Hydrazine Final Bioactive Ligand Condensation->Final

Caption: Synthetic pathway from precursor to bioactive ligand via SNAr and condensation.

References

  • Matsumoto, S., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia.[2] Cancers, 15(3), 787.[2]

    • Context: Establishes the biological relevance of nicotinaldehyde derivatives in cancer metabolism and NAD p
  • BenchChem Application Notes. Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.

    • Context: Provides foundational protocols for SNAr reactions on electron-deficient pyridine aldehydes, applicable to the 6-chloro analog.
  • Marella, A., et al. (2013). Synthesis and evaluation of anticancer activity of 6-substituted pyridine derivatives.[1] (General reference for Pyridine SAR).

    • Context: Supports the SAR logic regarding the impact of C6-substituents on cytotoxicity and solubility.
  • PubChem Compound Summary. 6-Methoxypyridine-3-carbaldehyde.[1][3]

    • Context: Physicochemical data baseline for the methoxy-analog compar

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Navigating the Druggability Landscape: A Comparative Guide to the Properties of 6-(2-Methoxyethoxy)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the intrinsic "drug-like" properties of a molecule are as critical as its biological activity.[1][2][3] A potent compound is of little therapeutic value if it cannot reach its target in the body, persists for an adequate duration, and exhibits a favorable safety profile. This guide provides a comprehensive framework for assessing the drug-like properties of a promising class of heterocyclic compounds: 6-(2-Methoxyethoxy)nicotinaldehyde derivatives. Nicotinic acid and its derivatives have garnered significant interest for their diverse biological activities, showing potential in treating a range of conditions.[4][5]

This document will provide an in-depth comparison of these derivatives against relevant alternatives, supported by established experimental protocols. The focus is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to make informed decisions in advancing lead candidates.

The Foundational Pillars of "Drug-Likeness"

Before delving into specific experimental assessments, it is crucial to understand the conceptual framework that governs a compound's potential as a drug. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule are the cornerstone of its pharmacokinetic profile.[6][7][8][9] Early evaluation of these parameters is essential to de-risk drug candidates and guide medicinal chemistry efforts.[8][10][11]

A widely accepted starting point for this evaluation is Lipinski's Rule of Five , a set of guidelines used to predict the oral bioavailability of a compound.[6][7][12][13] These rules, formulated by Christopher A. Lipinski, are based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[6][7]

Lipinski's Rule of Five Criteria:

  • Molecular Weight (MW): Less than 500 Daltons[6][12]

  • LogP (Octanol-Water Partition Coefficient): Not greater than 5[6][12]

  • Hydrogen Bond Donors (HBD): No more than 5[6][12]

  • Hydrogen Bond Acceptors (HBA): No more than 10[6][12]

Compounds that adhere to these rules are more likely to exhibit good membrane permeability and oral absorption. It is important to note that this is a guideline, not an immutable law, and some successful drugs do violate one or more of these rules.[6][12]

Comparative Analysis of Physicochemical Properties

To illustrate the application of these principles, let's consider a hypothetical series of 6-(2-Methoxyethoxy)nicotinaldehyde derivatives (Compounds A, B, and C) and compare them to a known reference compound in a similar therapeutic area.

PropertyCompound ACompound BCompound CReference Compound
Molecular Weight (Da) 420480510450
Calculated LogP 3.54.25.33.8
Hydrogen Bond Donors 2342
Hydrogen Bond Acceptors 68117
Lipinski's Violations 0020

In this comparison, Compounds A and B exhibit favorable physicochemical profiles in line with Lipinski's guidelines. Compound C, however, shows potential liabilities with a molecular weight slightly over 500 and a high LogP and hydrogen bond acceptor count, suggesting potential issues with absorption or permeability.

Experimental Workflows for In-Depth ADME Profiling

While computational predictions are valuable for initial screening, experimental validation is paramount. The following section details key in-vitro assays to comprehensively assess the drug-like properties of the 6-(2-Methoxyethoxy)nicotinaldehyde derivatives.

Permeability Assessment: Navigating the Cellular Barrier

A drug's ability to cross biological membranes is fundamental to its absorption and distribution.[8] Two widely used in-vitro models for this assessment are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[14][15][16][17][18]

  • PAMPA: This high-throughput assay models passive diffusion across an artificial lipid membrane.[15][16][17] It is a cost-effective method for initial screening of a large number of compounds.[16]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[18] This model has the advantage of assessing both passive diffusion and active transport processes.[18]

The relationship between PAMPA and Caco-2 data can be diagnostic: a good correlation suggests passive diffusion is the primary mechanism of permeation, while discrepancies may indicate the involvement of active transport.[17]

Experimental Workflow: Permeability Assessment

G cluster_pampa PAMPA cluster_caco2 Caco-2 Assay pampa_start Compound in Donor Well pampa_membrane Artificial Lipid Membrane pampa_start->pampa_membrane pampa_end Quantify in Acceptor Well (LC-MS/MS) pampa_membrane->pampa_end data_analysis Compare Pe and Papp to Assess Transport Mechanism pampa_end->data_analysis Calculate Pe caco2_start Compound on Apical Side caco2_monolayer Caco-2 Cell Monolayer caco2_start->caco2_monolayer caco2_end Quantify on Basolateral Side (LC-MS/MS) caco2_monolayer->caco2_end caco2_end->data_analysis Calculate Papp

Caption: Workflow for permeability assessment using PAMPA and Caco-2 assays.

Efflux Liability: The P-glycoprotein (P-gp) Substrate Assessment

P-glycoprotein (P-gp) is an efflux transporter highly expressed in the intestine, blood-brain barrier, and other tissues.[19][20][21] It can actively pump drugs out of cells, limiting their absorption and distribution.[19][21] Therefore, determining if a compound is a P-gp substrate is a critical step in drug development.[19][21]

This is typically assessed using cell lines that overexpress P-gp, such as MDCK-MDR1 cells.[20] The permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio significantly greater than 1, which is reduced in the presence of a known P-gp inhibitor, indicates that the compound is a P-gp substrate.[22]

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s) A -> BApparent Permeability (Papp) (10⁻⁶ cm/s) B -> AEfflux Ratio (B->A / A->B)
Compound A 15.218.51.2
Compound B 8.542.14.9
Reference Compound 12.814.11.1

In this example, Compound B shows a high efflux ratio, suggesting it is a substrate for P-gp and may have limited oral bioavailability and brain penetration.

Metabolic Stability: Predicting In-Vivo Clearance

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme family plays a major role in the clearance of many drugs.[23][24] Assessing a compound's metabolic stability in vitro provides an early indication of its likely in vivo half-life and clearance.[23][25]

The most common method for this is the liver microsomal stability assay .[23][24][25][26] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[24] The disappearance of the parent compound is monitored over time in the presence of microsomes and the necessary cofactor, NADPH.[24][26]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a working solution of the test compound. Thaw pooled human liver microsomes on ice.[23]

  • Incubation: Add the test compound to a suspension of liver microsomes in a phosphate buffer (pH 7.4).[23][26]

  • Initiation: Initiate the metabolic reaction by adding NADPH.[23][26] Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[26]

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[23][26]

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.[26]

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[26]

Data Interpretation:

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Compound A > 60< 10
Compound B 2545
Reference Compound 4520

A longer half-life and lower intrinsic clearance, as seen with Compound A, are generally desirable, suggesting a lower rate of metabolism and potentially a longer duration of action in vivo.

Logical Flow of Metabolic Stability Assessment

G start Test Compound + Liver Microsomes + NADPH incubation Incubate at 37°C start->incubation sampling Sample at Multiple Time Points incubation->sampling quenching Quench Reaction with Acetonitrile sampling->quenching analysis LC-MS/MS Analysis of Parent Compound quenching->analysis calculation Calculate t½ and Clint analysis->calculation

Caption: Key steps in the liver microsomal stability assay.

Cytotoxicity Assessment: Early Safety Profiling

Assessing the potential for a compound to be toxic to cells is a critical component of early drug discovery.[27][28] Cytotoxicity assays help to identify compounds that may have off-target effects and cause cellular damage.[27] Two common and straightforward methods are the MTT and LDH assays.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[27][28] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[28]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[27][29][30]

Comparative Cytotoxicity Data (IC50 in µM)

CompoundHepG2 (Liver Cell Line)HEK293 (Kidney Cell Line)
Compound A > 100> 100
Compound B 2542
Reference Compound 85> 100

A higher IC50 value, as demonstrated by Compound A, indicates lower cytotoxicity and a better preliminary safety profile.

Conclusion: Synthesizing the Data for Informed Decisions

The assessment of drug-like properties is a multi-faceted process that requires the integration of computational predictions and robust experimental data. By systematically evaluating the physicochemical properties, permeability, efflux liability, metabolic stability, and cytotoxicity of the 6-(2-Methoxyethoxy)nicotinaldehyde derivatives, researchers can build a comprehensive profile of each compound.

This guide has provided a framework for this assessment, emphasizing the "why" behind the experimental choices and offering detailed protocols for key assays. The comparative data presented herein serves as an example of how to structure and interpret the results to identify promising candidates with a higher probability of success in preclinical and clinical development. The ultimate goal is to select compounds that not only exhibit potent biological activity but also possess the optimal ADME and safety profiles necessary to become effective therapeutic agents.

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  • Lipinski's rule of five - Wikipedia. [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 6-Alkoxy-Nicotinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The nicotinic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution at the 6-position of the pyridine ring with an alkoxy group, such as the 2-methoxyethoxy moiety, offers a versatile platform for modulating the physicochemical and pharmacological properties of the resulting compounds. This guide provides a comprehensive comparison of the in vitro and in vivo studies of compounds derived from 6-alkoxy-nicotinaldehydes and their analogs. While specific public domain data on derivatives of 6-(2-Methoxyethoxy)nicotinaldehyde is limited, this guide will focus on structurally related compounds, particularly 6-alkoxy-nicotinic acid derivatives, to provide researchers, scientists, and drug development professionals with a thorough understanding of their evaluation and potential applications. The principles and methodologies discussed herein are directly applicable to the preclinical assessment of novel compounds originating from the 6-(2-Methoxyethoxy)nicotinaldehyde scaffold.

The Rationale for 6-Alkoxy Substitution

The introduction of an alkoxy group at the 6-position of the nicotinic acid core can significantly influence a compound's drug-like properties. The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility and facilitating interactions with biological targets. Furthermore, the nature of the alkyl chain allows for fine-tuning of lipophilicity, which is a critical parameter for membrane permeability and overall pharmacokinetic behavior. The aldehyde functionality at the 3-position serves as a versatile synthetic handle for the elaboration into a wide array of derivatives, enabling the exploration of structure-activity relationships (SAR).

In Vitro Evaluation: A Stepwise Approach to Characterizing Compound Activity

The initial assessment of novel compounds invariably begins with a battery of in vitro assays designed to determine their biological activity, mechanism of action, and potential liabilities.

Primary Screening: Target Engagement and Cellular Effects

The first step is to assess the compound's ability to interact with its intended biological target and elicit a cellular response.

  • Biochemical Assays: For compounds designed as enzyme inhibitors, such as kinase inhibitors, biochemical assays are paramount. These assays directly measure the interaction between the compound and the purified enzyme. For instance, the inhibitory concentration (IC50) is a key metric determined in these assays. A lower IC50 value indicates a more potent inhibitor.

  • Cell-Based Assays: These assays are crucial for understanding a compound's activity in a more physiologically relevant context. They can measure a variety of endpoints, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. For example, the MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Table 1: Illustrative In Vitro Activity of a Hypothetical 6-Alkoxy-Nicotinic Acid Derivative (Compound A)

Assay TypeTarget/Cell LineEndpoint MeasuredResult (IC50/EC50)
Biochemical AssayKinase X% Inhibition50 nM
Cell Viability AssayCancer Cell Line YCell Viability1 µM
Apoptosis AssayCancer Cell Line YCaspase 3/7 Activity1.5 µM
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells (e.g., cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Mechanism of Action and Pathway Analysis

Once a compound demonstrates promising activity, the next step is to elucidate its mechanism of action.

  • Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. It can be used to assess the modulation of signaling pathways by observing changes in the phosphorylation status or expression levels of key proteins.

  • Kinase Profiling: For kinase inhibitors, it is essential to assess their selectivity by screening them against a panel of kinases. This helps to identify potential off-target effects and provides a more comprehensive understanding of the compound's biological activity.

In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics (PK), and safety in a whole organism.

Pharmacokinetic Studies: What the Body Does to the Drug

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] These parameters determine the drug's concentration at the target site and the duration of its effect.

Table 2: Representative Pharmacokinetic Parameters of AMOP-H-OH Analogs [2]

CompoundRoute of AdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
AMOP-H-OH Intravenous1500.13002.5
Analog 10 Oral801.04504.0
Analog 12 Oral1200.56003.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocol: Oral Bioavailability Study in Rodents
  • Animal Dosing: Administer the compound to a cohort of rodents (e.g., mice or rats) via oral gavage. A parallel cohort receives the compound via intravenous injection to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalytical Method: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic and Efficacy Studies: What the Drug Does to the Body

These studies are designed to demonstrate that the compound has the desired therapeutic effect in a relevant disease model.

  • Xenograft Models: In oncology research, human tumor cells are implanted into immunocompromised mice to create a xenograft model. The test compound is then administered to these mice, and its effect on tumor growth is monitored over time. A significant reduction in tumor volume compared to the vehicle-treated control group indicates efficacy. For example, a study on a non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b, showed significant suppression of tumor growth in a xenograft model of lung cancer.[3]

  • Behavioral Models: For compounds targeting the central nervous system, such as the nicotinic ligand AMOP-H-OH, behavioral models are employed to assess their efficacy. The forced swim test is a common model used to evaluate the antidepressant-like effects of a compound.[4]

Visualizing the Drug Discovery Workflow

The following diagram illustrates the typical workflow for the in vitro and in vivo evaluation of novel compounds.

Caption: A simplified workflow for preclinical drug discovery.

Comparative Analysis and Future Directions

The data presented for structurally similar compounds highlight the importance of a multi-faceted evaluation approach. For instance, the high in vitro potency of a compound does not always translate to in vivo efficacy, often due to poor pharmacokinetic properties. The case of AMOP-H-OH and its analogs demonstrates how subtle structural modifications can significantly impact both in vitro activity and in vivo disposition.[2]

Future research on derivatives of 6-(2-Methoxyethoxy)nicotinaldehyde should focus on establishing a clear SAR to optimize both on-target potency and drug-like properties. A systematic approach, combining robust in vitro assays with well-designed in vivo studies, will be critical for identifying promising clinical candidates from this chemical series.

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  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri - BUE Scholar. (2024). Retrieved from [Link]

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  • Review on in vivo and in vitro methods evaluation of antioxidant activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. (n.d.). Retrieved from [Link]

  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. (2019). Retrieved from [Link]

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6-(2-Methoxyethoxy)nicotinaldehyde
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6-(2-Methoxyethoxy)nicotinaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.